molecular formula C6H13NS B3053421 2,6-Dimethylthiomorpholine CAS No. 53651-62-0

2,6-Dimethylthiomorpholine

Cat. No.: B3053421
CAS No.: 53651-62-0
M. Wt: 131.24 g/mol
InChI Key: HEFKKYCXFOTNTB-UHFFFAOYSA-N
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Description

2,6-Dimethylthiomorpholine is an organic compound with the molecular formula C6H13NS. It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions on the thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylthiomorpholine can be synthesized through the cyclization of diisopropanolamine in the presence of sulfuric acid. This reaction involves the elimination of water and the formation of the thiomorpholine ring. The reaction conditions typically include a temperature range of 185°C to 220°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of sulfuric acid as a catalyst is common, and the reaction is carefully controlled to maximize the production of the desired cis-isomer .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylthiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylthiomorpholine involves its interaction with various molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, making it useful as a ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylthiomorpholine is unique due to the presence of both sulfur and methyl groups, which confer distinct chemical properties.

Properties

IUPAC Name

2,6-dimethylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFKKYCXFOTNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968419
Record name 2,6-Dimethylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53651-62-0
Record name 2,6-Dimethylthiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53651-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylthiomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053651620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylthiomorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthiomorpholine
Reactant of Route 2
2,6-Dimethylthiomorpholine
Reactant of Route 3
2,6-Dimethylthiomorpholine
Reactant of Route 4
2,6-Dimethylthiomorpholine
Reactant of Route 5
2,6-Dimethylthiomorpholine
Reactant of Route 6
2,6-Dimethylthiomorpholine

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